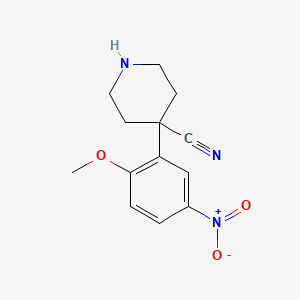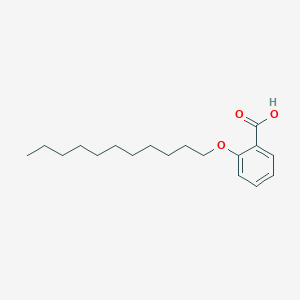
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester is a chemical compound with the molecular formula C11H10F4O4. It is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a tetrafluoropropoxy group, and it is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of an acid catalyst and methanol as the esterifying agent. The process may involve heating the reaction mixture to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The tetrafluoropropoxy group may enhance the compound’s lipophilicity and membrane permeability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-4-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a tetrafluoropropoxy group.
Benzoic acid, 2-hydroxy-4-(trifluoromethoxy)-, methyl ester: Contains a trifluoromethoxy group instead of a tetrafluoropropoxy group.
Uniqueness
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
651331-89-4 |
|---|---|
Molecular Formula |
C11H10F4O4 |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoate |
InChI |
InChI=1S/C11H10F4O4/c1-18-9(17)7-3-2-6(4-8(7)16)19-5-11(14,15)10(12)13/h2-4,10,16H,5H2,1H3 |
InChI Key |
SDAYCHAEANDPAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC(C(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


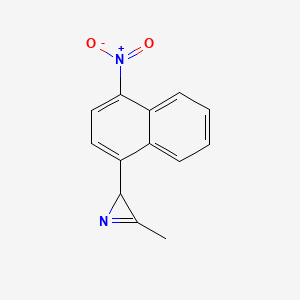

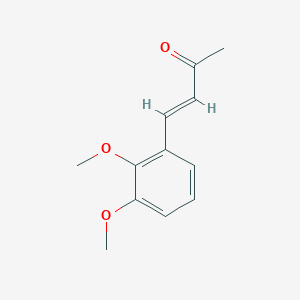
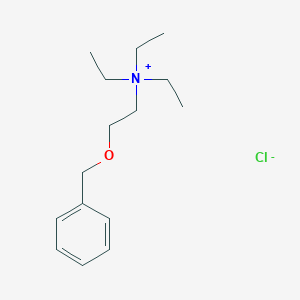
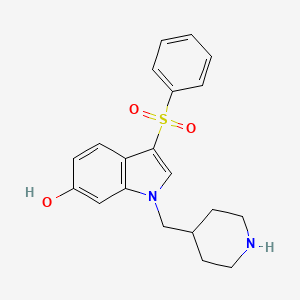
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
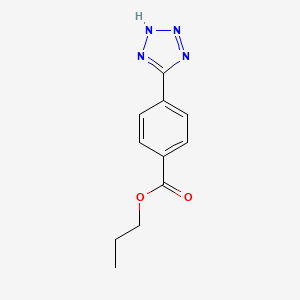

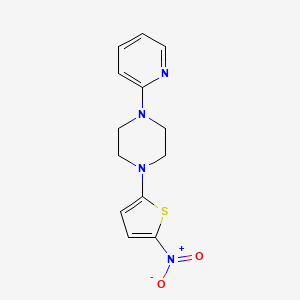
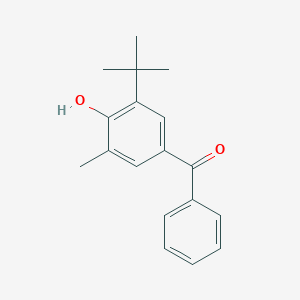
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
